molecular formula C7H4F3NO2 B13948748 1-(Trifluoroacetyl)pyridin-2(1H)-one CAS No. 96254-06-7

1-(Trifluoroacetyl)pyridin-2(1H)-one

Cat. No.: B13948748
CAS No.: 96254-06-7
M. Wt: 191.11 g/mol
InChI Key: KOCJEUOJVXPDRH-UHFFFAOYSA-N
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Description

1-(Trifluoroacetyl)pyridin-2(1H)-one is a versatile chemical building block of significant interest in synthetic and medicinal chemistry research. Its structure, featuring a reactive trifluoroacetyl group fused with a pyridin-2(1H)-one scaffold, makes it a valuable intermediate for the design of novel bioactive molecules. This compound is recognized for its role as a key reagent in multi-step synthetic protocols. For instance, it serves as a critical intermediate in the synthesis of diversely substituted pyridin-2(1H)-ones, which are core structures investigated for their potent analgesic properties and ability to inhibit mechanical allodynia in preclinical models . The presence of the trifluoromethyl group is a strategic feature in modern drug discovery, as it can profoundly influence a compound's physicochemical properties, metabolic stability, and binding affinity to biological targets . Researchers utilize this compound to access complex molecular architectures, including alicyclo-fused pyridin-2-ones, which are explored for a range of biological activities such as antimicrobial and antitumor effects . This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle all materials according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

96254-06-7

Molecular Formula

C7H4F3NO2

Molecular Weight

191.11 g/mol

IUPAC Name

1-(2,2,2-trifluoroacetyl)pyridin-2-one

InChI

InChI=1S/C7H4F3NO2/c8-7(9,10)6(13)11-4-2-1-3-5(11)12/h1-4H

InChI Key

KOCJEUOJVXPDRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1)C(=O)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 1 Trifluoroacetyl Pyridin 2 1h One and Analogues

Historical Development of Synthetic Routes to N-Acylated Pyridones

The synthesis of N-acylated pyridones is part of the broader history of pyridone chemistry, which has been of interest to organic chemists for decades due to the prevalence of the pyridone scaffold in natural products and pharmaceuticals. iipseries.org Early methods for the N-functionalization of pyridin-2(1H)-ones often faced challenges, most notably the issue of competing O-alkylation or O-acylation versus the desired N-alkylation or N-acylation. nih.gov

Historically, the direct N-alkylation of 2-hydroxypyridine (B17775) (the tautomeric form of pyridin-2(1H)-one) was a common approach, but it frequently resulted in a mixture of N- and O-alkylated products. nih.gov To overcome this, various strategies were developed, including the use of specific catalysts and reaction conditions to favor N-substitution. For instance, copper-catalyzed methods have been employed for the N-arylation of 2-pyridones. organic-chemistry.org

The development of methods to isomerize 2-alkoxypyridines to N-alkyl-2-pyridones using transition metal catalysts or acid promoters also marked a significant advancement in the field. nih.gov While these early methods primarily focused on N-alkylation and N-arylation, they laid the foundational understanding of pyridone reactivity that would be crucial for the later development of more complex N-acylation techniques, including trifluoroacetylation. The challenges and successes in controlling the regioselectivity of these reactions have informed the more sophisticated synthetic strategies discussed in the following sections.

Direct Trifluoroacetylation Strategies for Pyridin-2(1H)-ones

Direct trifluoroacetylation of pyridin-2(1H)-ones represents a more direct and modern approach to synthesizing the target compound and its analogues. These methods typically involve the use of highly reactive trifluoroacetylating agents and suitable pyridine-based precursors.

Utilization of Trifluoroacetic Anhydride (B1165640) and Related Reagents

Trifluoroacetic anhydride (TFAA) is a powerful and commonly used reagent for the introduction of a trifluoroacetyl group onto a substrate. Its high reactivity makes it particularly suitable for the acylation of heteroatoms like nitrogen. The direct N-trifluoroacetylation of a pyridin-2(1H)-one can be achieved by reacting the pyridone with TFAA, often in the presence of a base to neutralize the trifluoroacetic acid byproduct.

The general mechanism involves the nucleophilic attack of the nitrogen atom of the pyridone onto one of the carbonyl carbons of TFAA, followed by the departure of a trifluoroacetate (B77799) anion. This process is often facilitated by the use of a non-nucleophilic base, which deprotonates the pyridone, increasing its nucleophilicity.

Pyridine (B92270) N-oxides have also been utilized in conjunction with trifluoroacetic anhydride to promote trifluoromethylation reactions, highlighting the versatility of TFAA in functionalizing pyridine rings. nih.gov

Role of Pyridine Derivatives as Precursors

The choice of the pyridine precursor is critical for a successful trifluoroacetylation reaction. Pyridin-2(1H)-one itself is the most direct precursor. However, substituted pyridin-2(1H)-ones can also be used to generate a variety of analogues of 1-(trifluoroacetyl)pyridin-2(1H)-one. The electronic and steric properties of the substituents on the pyridine ring can influence the reactivity of the nitrogen atom and, consequently, the efficiency of the trifluoroacetylation reaction.

Furthermore, other pyridine derivatives can be converted into the desired N-trifluoroacetylated pyridone. For example, 2-aminopyridine (B139424) derivatives can be transformed into pyridin-2(1H)-ones, which can then undergo trifluoroacetylation. The development of diverse synthetic routes to various pyridine derivatives has expanded the range of precursors available for the synthesis of complex this compound analogues. nih.gov

Multi-Component and Cascade Reactions Leading to this compound Systems

Modern synthetic chemistry increasingly relies on multi-component and cascade reactions to build molecular complexity in a single step, offering advantages in terms of efficiency and atom economy. 20.210.105ymerdigital.com These strategies are also applicable to the synthesis of this compound and its analogues.

Cyclocondensation Reactions Incorporating Trifluoromethyl-Containing Building Blocks

Cyclocondensation reactions are a powerful tool for the de novo synthesis of heterocyclic rings, including the pyridone scaffold. In the context of synthesizing trifluoromethyl-containing pyridones, this approach involves the use of building blocks that already contain the trifluoromethyl group.

While a specific cyclocondensation reaction for the direct synthesis of this compound is not extensively documented, the synthesis of trifluoromethyl-substituted pyridones through cyclocondensation is well-established. These reactions often utilize trifluoromethyl-β-dicarbonyl compounds as key synthons. The trifluoromethyl group's strong electron-withdrawing nature can influence the reactivity of these building blocks and the subsequent cyclization process.

One-Pot Synthetic Approaches

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resources, and environmental impact. thieme-connect.deresearchgate.netekb.eg The synthesis of this compound can be envisioned through a one-pot procedure that combines the formation of the pyridone ring with the subsequent N-trifluoroacetylation.

For instance, a one-pot reaction could involve the in situ generation of a pyridin-2(1H)-one from acyclic precursors, followed by the addition of a trifluoroacetylating agent like TFAA to the reaction mixture. The development of such one-pot methodologies is an active area of research, aiming to streamline the synthesis of complex molecules like this compound.

Recent advancements in one-pot multicomponent reactions for the synthesis of polysubstituted pyridines demonstrate the potential of these strategies. ekb.eg For example, a novel one-pot multicomponent reaction of an arylidene malononitrile (B47326) with methylarylketones and sodium ethoxide has been reported to produce highly functionalized pyridine derivatives. ekb.eg Adapting such methodologies to include trifluoromethyl-containing building blocks and a final N-trifluoroacetylation step could provide an efficient route to the target compound.

Electrosynthesis of Trifluoroacetylated Pyridinium (B92312) Salts and Related Compounds

Electrosynthesis is emerging as a powerful and environmentally conscious alternative to traditional chemical synthesis for producing trifluoroacetylated pyridinium salts and their derivatives. This technique utilizes electrical current to drive chemical reactions, often reducing the need for harsh reagents. ucl.ac.uk Research has demonstrated that trifluoroacetylpyridinium salts are excellent candidates for electrosynthesis, as they undergo a single, clean reduction process within the solvent window, as shown by cyclic voltammetry. ucl.ac.uk

A key application of electrosynthesis in this context is the generation of trifluoromethyl radicals. The electrochemical reduction of trifluoroacetylpyridinium salts cleaves the N⁺–C(O)CF₃ bond, producing these highly reactive species. ucl.ac.uk This method offers a route to trifluoromethyl radicals using less expensive starting materials compared to previous methods. ucl.ac.uk These electrochemically generated radicals can then be used in subsequent reactions, such as the successful oxytrifluoromethylation of styrenes to yield trifluorophenylpropanone derivatives. ucl.ac.uk

Further investigations have revealed that the electrosynthesis process can also be used for electrode modification. When trifluoroacetylpyridinium salts with electron-withdrawing substituents are reduced, they can form films on carbon-based electrodes. ucl.ac.uk The characteristics of these films, including their thickness and porosity, are dependent on the specific substituents on the pyridinium ring. ucl.ac.uk This discovery presents a novel method for attaching pyridine-based structures to electrode surfaces, which could have applications in the development of chemical sensors. ucl.ac.uk

The table below summarizes the key aspects of the electrosynthesis involving these compounds.

FeatureDescriptionResearch Finding
Process Electrochemical ReductionTrifluoroacetylpyridinium salts undergo a single reduction process. ucl.ac.uk
Application 1 Radical GenerationProduces trifluoromethyl radicals for reactions like oxytrifluoromethylation. ucl.ac.uk
Application 2 Electrode ModificationForms polymer films on carbon electrodes, with properties dependent on substituents. ucl.ac.uk
Advantage Cost & SustainabilityCan be cheaper and "greener" than traditional methods, using less expensive starting materials. ucl.ac.uk

Green Chemistry Approaches in the Synthesis of Trifluoroacetylated Pyridones

The principles of green chemistry are increasingly being applied to the synthesis of pyridone derivatives to minimize environmental impact. These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. While research specifically targeting this compound is specific, methodologies applied to analogous N-acyl pyridones and other heterocyclic compounds demonstrate a clear path toward more sustainable synthesis. nih.gov

Several eco-friendly techniques have proven effective for the synthesis of N-acyl heterocycles. nih.gov These methods often eliminate the need for conventional, and often toxic, organic solvents. Key green methodologies include:

Solvent-Free Reactions: Conducting reactions by heating the neat reagents together is a cornerstone of green synthesis. mdpi.com This has been successfully applied to the multi-component synthesis of 4,6-diaryl-3-cyano-2-pyridone derivatives, resulting in high yields and short reaction times under thermal, solvent-free conditions. mdpi.comrsc.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner products with reduced energy consumption. nih.govresearchgate.net

Ultrasonication: The use of ultrasound can promote reactions that might otherwise require harsh conditions or long reaction times, typically using benign solvents like ethanol. nih.gov

Mechanochemistry (Ball Milling): Grinding reagents together in a ball mill is a solvent-free technique that has been shown to be a versatile and reproducible method for synthesizing N-acyl pyrazole (B372694) derivatives. nih.govrsc.org

Use of Benign Solvents and Catalysts: When a solvent is necessary, green alternatives like water, ethanol, or even natural media such as lemon juice are employed. nih.gov Similarly, the use of non-toxic, reusable catalysts is preferred. nih.gov For instance, propylphosphonic anhydride (T3P), considered a green reagent, has been used for the sustainable synthesis of N-acyl tryptamines. frontiersin.org

A comparison of several green methods for the synthesis of N-acyl pyrazoles, a related class of compounds, highlights the versatility of these approaches.

Synthesis MethodConditionsKey AdvantageReference
Ball Milling Solvent-free, catalytic H₂SO₄High versatility and reproducibility. nih.gov nih.gov
Microwave Solvent-freeReduced reaction times. nih.govresearchgate.net nih.govresearchgate.net
Ultrasonication Ethanol solventHigh yields for specific substrates. nih.gov nih.gov
Lemon Juice Room temperature, 24hUtilizes a natural, benign reaction medium. nih.gov nih.gov
Thermal MCR Solvent- and catalyst-freeHigh atom economy and operational simplicity. mdpi.comrsc.org mdpi.comrsc.org

These methodologies demonstrate the potential for developing a highly efficient and environmentally friendly synthesis route for this compound. nih.gov

Strategic Use of Precursors for this compound Formation

The synthesis of this compound is strategically approached by considering the formation of its two primary components: the pyridin-2-one core and the N-trifluoroacetyl group. The selection of precursors is critical for achieving high yields and purity.

The most direct precursors are 2-hydroxypyridine (which exists in tautomeric equilibrium with pyridin-2(1H)-one ) and a suitable trifluoroacetylating agent . nih.gov 2-hydroxypyridine provides the foundational heterocyclic ring system. The trifluoroacetyl group is typically introduced using a highly reactive acylating agent. Trifluoroacetic anhydride is a common and effective reagent for this purpose, reacting with the nitrogen atom of the pyridin-2-one tautomer to form the target N-acyl bond. researchgate.net Another potential precursor for the trifluoroacetyl moiety is trifluoroacetic acid (TFA) , often used in conjunction with a coupling agent or as a component in a salt like pyridinium trifluoroacetate. researchgate.netnih.gov

Alternative strategies involve building the trifluoromethylated pyridone ring from simpler, acyclic precursors. For example, trifluoromethylated 4-pyridones have been synthesized from starting materials like ethyl 4,4,4-trifluoroacetoacetate . nih.gov This approach constructs the heterocyclic ring with the trifluoromethyl group already incorporated, which can then be followed by functionalization at the nitrogen atom if necessary.

The table below outlines the primary precursors and their roles in the synthesis.

PrecursorRoleResulting MoietyRelevant Synthetic Methods
2-Hydroxypyridine / Pyridin-2(1H)-oneProvides the core heterocyclic structure.Pyridin-2-one ringN-acylation
Trifluoroacetic AnhydrideElectrophilic source of the trifluoroacetyl group. researchgate.netTrifluoroacetyl groupN-acylation
Trifluoroacetic Acid (TFA)Acid catalyst or source of the trifluoroacetyl group. researchgate.netTrifluoroacetyl groupCondensation reactions
Pyridinium TrifluoroacetateA salt formed from the two key precursor moieties. researchgate.netnih.govBoth moietiesCatalyst or reagent in multicomponent reactions. researchgate.net
Ethyl 4,4,4-trifluoroacetoacetateBuilding block for constructing the fluorinated ring. nih.govTrifluoromethylated pyridone coreRing-forming condensation reactions. nih.gov

The choice of precursor strategy depends on factors such as the availability of starting materials, desired scale of the reaction, and the need to control regioselectivity in more complex analogues.

Chemical Reactivity and Mechanistic Investigations of 1 Trifluoroacetyl Pyridin 2 1h One

Reactivity of the N-Trifluoroacetyl Moiety

The trifluoroacetyl group, characterized by the strong electron-withdrawing nature of the trifluoromethyl substituent, renders the adjacent carbonyl carbon exceptionally electrophilic. This heightened reactivity governs the interactions of this moiety with various nucleophiles and its potential for further derivatization.

Nucleophilic Attack on the Carbonyl Carbon

The polarized nature of the carbonyl group in the N-trifluoroacetyl moiety makes it a prime target for nucleophilic attack. masterorganicchemistry.comlibretexts.org This reaction proceeds via a tetrahedral intermediate, and the stability of this intermediate, along with the nature of the nucleophile, determines the final product. nih.gov Common nucleophiles such as water, alcohols, and amines can readily add to the carbonyl carbon.

For instance, hydrolysis, involving the nucleophilic attack of water, can lead to the cleavage of the N-trifluoroacetyl group, regenerating the parent pyridin-2-one and trifluoroacetic acid. The mechanism is often catalyzed by either acid or base. Under acidic conditions, protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating attack by a weak nucleophile like water. libretexts.org In basic media, a stronger nucleophile, the hydroxide (B78521) ion, directly attacks the carbonyl carbon.

The general mechanism for base-catalyzed hydrolysis is as follows:

Nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Departure of the pyridin-2-one anion as the leaving group.

Protonation of the pyridin-2-one anion to yield the final product.

Similarly, the reaction with amines can lead to the formation of amides, in a process known as aminolysis. The high reactivity of the trifluoroacetyl group facilitates this transformation under relatively mild conditions.

Table 1: Examples of Nucleophilic Addition to Carbonyl Groups

NucleophileProduct TypeConditions
Water (H₂O)Carboxylic Acid + AmineAcid or Base Catalysis
Alcohol (R-OH)Ester + AmineAcid Catalysis
Amine (R-NH₂)Amide + AmineNeutral or Mild Base
Grignard Reagent (R-MgX)Ketone (after hydrolysis)Anhydrous
Hydride (e.g., from NaBH₄)Aldehyde/AlcoholProtic Solvent

This table presents generalized outcomes of nucleophilic addition to N-acyl compounds.

Electrophilic Behavior and Derivatization Potential

While the carbonyl carbon is highly electrophilic, the trifluoroacetyl group itself does not typically undergo electrophilic substitution. However, its strong electron-withdrawing nature significantly influences the electrophilic character of the attached pyridone ring. The derivatization potential of the N-trifluoroacetyl moiety primarily lies in its removal or transformation following reactions at other sites of the molecule. For example, after a reaction on the pyridone ring, the trifluoroacetyl group can be cleaved under hydrolytic conditions to yield the N-unsubstituted pyridone derivative. This "activate-and-remove" strategy is a valuable tool in synthetic chemistry.

Reaction Pathways Involving the Pyridone Ring

The pyridone ring in 1-(trifluoroacetyl)pyridin-2(1H)-one can act as a diene or dienophile in cycloaddition reactions and can undergo dearomatization reactions, leading to the formation of various saturated and partially saturated heterocyclic systems. The N-trifluoroacetyl group plays a crucial role in these transformations by activating the pyridone ring.

Dearomatization Reactions and Subsequent Transformations

The activation of the pyridine (B92270) nucleus through N-acylation makes it susceptible to nucleophilic attack, leading to dearomatization. mdpi.comresearchgate.net The formation of N-acylpyridinium salts, which can be considered transient intermediates from this compound, significantly lowers the energy barrier for the disruption of aromaticity. nih.gov Nucleophiles can add to the C2, C4, or C6 positions of the pyridinium (B92312) ring, with the regioselectivity being dependent on the nature of the nucleophile and the substitution pattern of the pyridine. researchgate.net

For instance, reduction with hydride reagents can lead to the formation of dihydropyridinones or tetrahydropyridinones. These dearomatized products can then be subjected to further transformations, such as catalytic hydrogenation to yield piperidinones or reactions with electrophiles to introduce new functional groups. The ability to perform these reactions enantioselectively, often through the use of chiral catalysts, has made this a powerful strategy for the synthesis of chiral nitrogen-containing heterocycles. mit.eduacs.org

Cyclization Reactions and Fused Heterocycle Formation

This compound can participate in cycloaddition reactions, acting either as a 4π or a 2π component, to construct fused heterocyclic systems. nih.govacsgcipr.org The trifluoroacetyl group influences the reactivity and regioselectivity of these reactions. nih.gov

In Diels-Alder reactions, the pyridone ring can function as a diene. The electron-withdrawing N-trifluoroacetyl group can lower the energy of the LUMO of the diene system, facilitating reactions with electron-rich dienophiles. These [4+2] cycloadditions typically yield bicyclic adducts which can then undergo further transformations, such as aromatization or ring-opening, to provide access to a variety of substituted aromatic and heterocyclic compounds. acsgcipr.orgrsc.org

Conversely, the double bonds within the pyridone ring can also act as dienophiles in reactions with suitable dienes. Furthermore, the pyridone moiety can participate in [2+2] and [3+2] cycloaddition reactions, expanding the scope of accessible fused ring systems. nih.gov The outcome of these reactions is highly dependent on the reaction conditions and the nature of the reacting partner.

Radical Chemistry of this compound and its Derivatives

Recent studies have highlighted the potential for radical reactions involving pyridone systems, particularly in the context of trifluoromethylation. nih.govacs.org While direct radical chemistry on this compound is not extensively documented, the reactivity of the pyridone core towards radicals is an area of growing interest.

The trifluoromethyl radical (•CF₃), a highly electrophilic species, can add to the electron-rich double bonds of the pyridone ring. nih.govacs.org This addition is often followed by an oxidation and deprotonation sequence to regenerate the aromaticity, resulting in a trifluoromethylated pyridone. Light-mediated methods for generating trifluoromethyl radicals from sources like sodium trifluoromethylsulfinate (Langlois' reagent) have been successfully applied to N-aryl pyridones, suggesting a potential pathway for the functionalization of related systems. nih.govacs.org

The proposed mechanism for such a radical trifluoromethylation involves:

Generation of the trifluoromethyl radical.

Addition of the radical to the pyridone ring.

Oxidation of the resulting radical intermediate.

Deprotonation to yield the trifluoromethylated product.

While the N-trifluoroacetyl group itself is not the primary site of radical attack in this context, its electronic influence on the pyridone ring would undoubtedly affect the regioselectivity and efficiency of such radical additions. Further research is needed to fully elucidate the radical chemistry of this compound and its derivatives.

Generation of Trifluoromethyl Radicals

This compound serves as a pivotal, though often transient, intermediate in the generation of trifluoromethyl radicals (•CF3). A notable strategy involves the in-situ formation of this compound from the reaction of pyridine N-oxide with trifluoroacetic anhydride (B1165640) (TFAA). nih.gov This approach utilizes inexpensive and readily available starting materials to access a highly reactive species.

The mechanism involves the attack of the oxygen atom of pyridine N-oxide on one of the carbonyl carbons of TFAA, leading to the formation of this compound. This intermediate is primed for subsequent transformation. Under photoredox catalysis conditions, the compound can undergo a facile decarboxylation reaction, which results in the homolytic cleavage of the N–O bond and the release of a trifluoromethyl radical. nih.gov This process provides an operationally simple and scalable method for generating •CF3 for use in subsequent chemical reactions. nih.gov The generation of the CF3 radical from S-(trifluoromethyl)diphenylsulfonium triflate has also been reported, though this proceeds through a different mechanism. rsc.org

Photoinduced Processes and Electron Transfer Mechanisms

The formation of the trifluoromethyl radical from the this compound intermediate is frequently facilitated by photoinduced processes. nih.gov These reactions operate through a Photoinduced Electron Transfer (PET) mechanism, a fundamental process where an electron is transferred from a donor to an acceptor molecule in an excited state. wikipedia.orgnih.gov

The general principle of PET involves the excitation of a molecule by a photon, creating a high-energy electron and a vacancy in a lower-energy orbital. wikipedia.org This excited state can then readily accept an electron from a donor or donate an electron to an acceptor, initiating a redox reaction. wikipedia.org In this case, the this compound intermediate acts as an electron acceptor in a photoquenching cycle. nih.govwikipedia.org

Role as a Reagent or Intermediate in Complex Transformations

The in-situ generation of this compound makes it a crucial intermediate in a powerful method for the direct trifluoromethylation of a wide range of organic substrates. nih.gov This transformation is highly valuable, particularly for the late-stage functionalization of complex molecules in pharmaceutical research. The trifluoromethyl radical generated from this intermediate can readily add to arenes and heteroarenes, enabling C–H functionalization. nih.gov

The utility of this system has been demonstrated in the synthesis of various complex molecules. For instance, it can be used to install a trifluoromethyl group onto precursors intended for cross-coupling reactions. Subsequently, these newly functionalized molecules can be used in standard cross-coupling protocols to create highly specialized chemical scaffolds. nih.gov Another significant application is the synthesis of 3-(trifluoromethyl)pyridine (B54556) derivatives, which can be achieved through the functionalization of the corresponding pyridone. nih.gov The reaction conditions are generally mild and show good tolerance for various functional groups, although free N-H and O-H groups can be acylated by the trifluoroacetic anhydride present in the reaction mixture. nih.gov

Table 1: Examples of Trifluoromethylation using the Pyridine N-oxide/TFAA System
SubstrateProductYield (%)Notes
N-Boc-p-toluidineN-Boc-4-methyl-3-(trifluoromethyl)aniline78%Demonstrates functionalization of an electron-rich aromatic ring.
1-Methyl-4-phenyl-1H-imidazole1-Methyl-4-phenyl-5-(trifluoromethyl)-1H-imidazole58%Example of heteroaromatic trifluoromethylation.
N-Phenylpyrrole1-Phenyl-2-(trifluoroacetyl)pyrrole-Substrate undergoes Friedel-Crafts acylation instead of trifluoromethylation.
N-Methyl pyridoneN-Methyl-3-(trifluoromethyl)pyridone54% (synthesis of pyridone)Demonstrates an alternative route to trifluoromethylated pyridines.

Data sourced from a scalable and operationally simple radical trifluoromethylation method. nih.gov

Influence of the Electron-Withdrawing Trifluoromethyl Group on Reaction Kinetics and Regioselectivity

The trifluoroacetyl group, characterized by the strong electron-withdrawing nature of the –CF3 moiety, plays a critical role in the reactivity of this compound. mdpi.comresearchgate.net This electronic influence is crucial for both the kinetics of radical generation and the regioselectivity of the subsequent trifluoromethylation reaction.

The electron-withdrawing effect of the trifluoroacetyl group significantly weakens the N–O bond in the intermediate. This polarization facilitates the single-electron reduction by the excited photoredox catalyst and lowers the activation energy for the subsequent fragmentation and decarboxylation, thereby accelerating the rate of trifluoromethyl radical generation. nih.gov

Regioselectivity, the preference for reaction at one position over another, is a significant challenge in reactions involving highly reactive species like the trifluoromethyl radical. wikipedia.orgresearchgate.net Direct trifluoromethylation of heterocycles such as pyridine with •CF3 radicals often yields a mixture of 2-, 3-, and 4-substituted isomers, making control difficult. researchgate.net However, the system proceeding through the this compound intermediate exhibits a high preference for functionalizing the target substrate over the pyridine carrier molecule. nih.gov This selectivity arises because the electron-withdrawing trifluoroacetyl group deactivates the pyridone ring towards radical attack. Concurrently, the reaction generates free pyridine from the fragmentation, which is also an electron-poor substrate and thus less reactive towards the •CF3 radical. This inherent buffering and difference in electron density between the substrate and the pyridine byproducts contribute to the observed high regioselectivity for the desired substrate functionalization. nih.gov

Derivatization and Structural Modification Strategies

Synthesis of Substituted 1-(Trifluoroacetyl)pyridin-2(1H)-one Derivatives

The pyridone ring of this compound offers several sites for substitution, allowing for the introduction of a wide range of functional groups.

The C-3 and C-5 positions of the pyridin-2(1H)-one scaffold are often targeted for modification. For instance, a series of 3,5-disubstituted pyridin-2(1H)-ones have been synthesized, highlighting the feasibility of introducing substituents at these positions. These syntheses often involve multi-step sequences starting from appropriately substituted precursors. One common strategy involves the construction of the pyridone ring from acyclic starting materials, incorporating the desired substituents at the C-3 and C-5 positions from the outset. Another approach is the direct functionalization of a pre-formed pyridone ring, although this can be challenging due to the inherent reactivity of the different ring positions.

The C-4 position can also be functionalized. For example, 4-amino-3-carboxamide disubstituted pyridine-2(1H)-one motifs have been identified as valuable starting points in medicinal chemistry programs. The synthesis of these compounds can be challenging, often requiring extensive route scouting and optimization to achieve efficient access to the desired scaffolds nih.gov.

The C-6 position is another key site for derivatization. A notable example is the three-component cyclization reaction of 3-polyfluoroalkyl-3-oxopropanoates and methyl ketones with ammonium (B1175870) acetate, which affords 6-organyl-4-(polyfluoroalkyl)pyridin-2(1H)-ones. This method provides a direct route to pyridones with substituents at both the C-4 and C-6 positions nih.gov.

A summary of representative modifications at the pyridone ring is presented in the table below.

Position(s)Type of ModificationSynthetic StrategyReference(s)
C-3, C-5Disubstitution with various functional groupsMulti-step synthesis from acyclic precursors or direct functionalization nih.gov
C-4Introduction of amino and carboxamide groupsMulti-step synthesis requiring optimization nih.gov
C-4, C-6Introduction of polyfluoroalkyl and organyl groupsThree-component cyclization nih.gov

The N-trifluoroacetyl group plays a significant role in the chemistry of this compound. While it is a key activating group, its modification or removal can be a crucial step in a synthetic sequence.

The trifluoroacetyl group is known to be a useful protecting group for secondary amines, particularly under nitrolysis and nitration conditions. This protecting group can be readily removed by solvolysis under mild conditions, which suggests that the N-trifluoroacetyl group on the pyridone ring could also be cleaved to yield the corresponding NH-pyridinone researchgate.net. This deprotection would allow for the introduction of alternative N-substituents.

Furthermore, photochemical methods could potentially be employed to alter the N-acyl substituent. For example, the photochemical decarboxylation of trifluoroacetic anhydride (B1165640) can be triggered by pyridine (B92270) N-oxide. This type of reactivity suggests that light-mediated transformations could be explored for the modification of the N-trifluoroacetyl group nih.gov.

Formation of Poly-Substituted Heterocyclic Systems Incorporating the Trifluoroacetylated Pyridone Core

The this compound scaffold can serve as a building block for the synthesis of more complex, poly-substituted heterocyclic systems. One of the most powerful methods for achieving this is through cycloaddition reactions, particularly the Diels-Alder reaction.

In the Diels-Alder reaction, the pyridone can act as the diene component, reacting with a dienophile to form a bicyclic adduct. For example, 2(1H)-pyridones have been shown to react with N-phenylmaleimide to yield isoquinuclidine derivatives. These reactions can be carried out under atmospheric or high-pressure conditions nih.govresearchgate.net. The trifluoroacetyl group, with its strong electron-withdrawing nature, is expected to influence the reactivity of the pyridone diene and the stereoselectivity of the cycloaddition.

The resulting bicyclic adducts can then be further modified to create a variety of poly-substituted heterocyclic systems. These reactions provide a versatile platform for the construction of complex molecular architectures with potential applications in various fields of chemistry.

Reaction TypeReactantsProductKey FeaturesReference(s)
Diels-Alder Cycloaddition2(1H)-pyridone (diene), N-phenylmaleimide (dienophile)Isoquinuclidine derivativeFormation of a bicyclic system, potential for stereocontrol nih.govresearchgate.net

Functionalization for Specific Synthetic Applications

The functionalization of the this compound core is driven by the need to develop molecules with specific properties and applications.

A significant advancement in the functionalization of pyridones is the direct introduction of a trifluoromethyl group. A light-promoted method for the trifluoromethylation of pyridones and related N-heteroarenes has been developed using Langlois' reagent (sodium trifluoromethylsulfinate). This reaction proceeds without the need for a photocatalyst or additives, making it an operationally simple and practical method for the synthesis of trifluoromethylated pyridones acs.org.

Furthermore, the functionalized pyridone core can be incorporated into larger molecular frameworks for specific applications, such as the development of novel ligands for catalysis. For instance, pyridone-containing ligands have been synthesized and evaluated in various catalytic transformations acs.org. The electronic properties of the pyridone ring, which can be tuned by the N-trifluoroacetyl group and other substituents, are critical for the performance of these ligands.

Regioselectivity in Derivatization Reactions

The regioselectivity of derivatization reactions on the this compound ring is a critical aspect of its synthetic chemistry. The interplay between the directing effects of the nitrogen atom, the carbonyl group, and the N-trifluoroacetyl group, as well as the nature of the electrophile or nucleophile, determines the position of substitution.

In electrophilic aromatic substitution reactions, the electron-withdrawing nature of the trifluoroacetyl group deactivates the pyridone ring. However, substitution can still occur, and the regioselectivity is influenced by the reaction conditions. For example, in the nitration of related N-acyl-substituted heterocycles, the choice of solvent can dramatically alter the position of nitration. Nitration in a neutral solvent like acetic anhydride tends to favor substitution at the more electron-rich positions, while nitration in a strongly acidic medium like trifluoroacetic acid can lead to substitution at less reactive but sterically less hindered positions nih.govresearchgate.net.

Similarly, in halogenation reactions, the regioselectivity is highly dependent on the reaction conditions and the specific halogenating agent used. For instance, a ring-opening, halogenation, ring-closing strategy has been developed for the 3-selective halogenation of pyridines. This method involves the temporary transformation of the pyridine into a more reactive azatriene intermediate, which undergoes highly regioselective halogenation chemrxiv.org.

The table below summarizes the factors influencing regioselectivity in the derivatization of pyridone-like systems.

Reaction TypeKey Factors Influencing RegioselectivityOutcomeReference(s)
NitrationSolvent polarity and acidity, nature of the nitrating speciesSelective nitration at different ring positions nih.govresearchgate.net
HalogenationReaction mechanism (e.g., direct electrophilic substitution vs. ring-opening/closing), halogenating agentControl over the position of halogenation chemrxiv.org
C-H TrifluoromethylationNucleophilic activation of the pyridine ring3-Position-selective trifluoromethylation acs.org

Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy in Elucidating Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 1-(Trifluoroacetyl)pyridin-2(1H)-one in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, bonding, and connectivity of atoms within the molecule.

The combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy offers a powerful tool for the unambiguous characterization of this compound. Each technique provides complementary information crucial for understanding its structure and potential tautomerism.

The primary structural question for N-acylated pyridones is the potential for tautomerism between the N-acyl (amide, lactam) form and the O-acyl (ester, lactim) form, which is 2-(trifluoroacetoxy)pyridine. Overwhelming evidence from studies on related N-acylaminopyridines confirms that the equilibrium lies almost exclusively on the side of the N-acyl amide form. researchgate.netorganic-chemistry.org This preference is reflected in the expected NMR spectra.

¹H NMR: The proton NMR spectrum is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the pyridone ring. These protons form a complex splitting pattern due to spin-spin coupling. The chemical shifts would be downfield compared to unsubstituted 2-pyridone, influenced by the electron-withdrawing nature of the N-trifluoroacetyl group.

¹³C NMR: The carbon NMR spectrum should display seven signals: five for the pyridone ring carbons and two for the trifluoroacetyl group (the carbonyl carbon and the trifluoromethyl carbon). The pyridone carbonyl carbon (C2) is expected to appear significantly downfield, typically in the range of 160-170 ppm. The trifluoroacetyl carbonyl carbon would also be found in the downfield region. The trifluoromethyl carbon signal will be split into a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for the trifluoroacetyl group. It is expected to show a single sharp singlet. The chemical shift of this signal is sensitive to the electronic environment. beilstein-journals.org For trifluoroacetyl amides, the ¹⁹F signal typically appears in the range of -74 to -77 ppm relative to a CFCl₃ standard. nih.gov The exact position can be influenced by solvent polarity. nih.gov The absence of a second major ¹⁹F signal confirms the predominance of a single tautomeric form in solution.

The following table summarizes the expected NMR chemical shifts for this compound based on data from analogous structures like 2-pyridone and other trifluoroacetylated heterocycles. nih.gov

Nucleus Position Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (J)
¹HH-3~6.5 - 6.8Doublet of doubletsJ(H3-H4) ≈ 7 Hz, J(H3-H5) ≈ 1.5 Hz
¹HH-4~7.6 - 7.9Doublet of tripletsJ(H4-H3) ≈ 7 Hz, J(H4-H5) ≈ 7 Hz, J(H4-H6) ≈ 2 Hz
¹HH-5~7.2 - 7.5Doublet of tripletsJ(H5-H4) ≈ 7 Hz, J(H5-H6) ≈ 7 Hz, J(H5-H3) ≈ 1.5 Hz
¹HH-6~8.4 - 8.7Doublet of doubletsJ(H6-H5) ≈ 7 Hz, J(H6-H4) ≈ 2 Hz
¹³CC-2 (C=O)~160 - 165Singlet-
¹³CC-3~118 - 122Singlet-
¹³CC-4~140 - 144Singlet-
¹³CC-5~105 - 110Singlet-
¹³CC-6~145 - 150Singlet-
¹³CCOCF₃~168 - 172Quartet¹J(C-F) ≈ 290 Hz
¹³CCF₃~115 - 120Quartet²J(C-F) ≈ 35-40 Hz
¹⁹FCF₃~ -75Singlet-

Beyond simple 1D NMR, advanced 2D NMR techniques are invaluable for confirming structural assignments and monitoring reactions.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish the connectivity of the protons on the pyridone ring, showing cross-peaks between adjacent protons (H-3/H-4, H-4/H-5, H-5/H-6).

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each protonated carbon in the pyridone ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal correlations between protons and carbons over two or three bonds. This would be critical in confirming the N-acylation site by showing a correlation from the ring protons (e.g., H-6) to the trifluoroacetyl carbonyl carbon.

Reaction Monitoring: NMR serves as a powerful tool for real-time monitoring of the synthesis of this compound, for instance, in the acylation of 2-hydroxypyridine (B17775). By acquiring spectra at timed intervals, one can follow the disappearance of starting material signals and the appearance of product signals, allowing for the optimization of reaction conditions and the potential detection of transient intermediates.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and studying non-covalent interactions.

For this compound, the IR spectrum is expected to be dominated by strong absorptions corresponding to its carbonyl groups and the trifluoromethyl group. Based on data for 2(1H)-pyridinone and trifluoroacetyl compounds, key vibrational bands can be predicted. nist.govspectrabase.com

C=O Stretching: Two distinct carbonyl stretching bands are expected. The pyridone ring amide C=O stretch typically appears around 1650-1680 cm⁻¹. The trifluoroacetyl C=O stretch is expected at a higher frequency, likely in the 1720-1750 cm⁻¹ range, due to the electron-withdrawing effect of the CF₃ group.

C-F Stretching: The C-F bonds of the trifluoromethyl group give rise to very strong and characteristic absorption bands, typically found in the region of 1100-1300 cm⁻¹.

C=C and C-N Stretching: Vibrations associated with the conjugated pyridone ring system will appear in the 1400-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. While C=O stretches are visible, ring breathing modes of the pyridone system are often more prominent in the Raman spectrum. chemicalbook.com Studies on pyridine (B92270) have shown that ring vibrations, particularly the ring-breathing mode around 1000 cm⁻¹, are sensitive to intermolecular interactions and adsorption on surfaces. semi.ac.cnnih.gov This makes Raman a useful technique for studying how this compound might interact with other molecules or surfaces.

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Intensity
C=O (Amide)Stretching1650 - 1680Strong
C=O (Acyl)Stretching1720 - 1750Strong
C=C / C-N (Ring)Stretching1400 - 1600Medium-Strong
C-FStretching1100 - 1300Very Strong
C-H (Aromatic)Stretching3000 - 3100Medium

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Structure and Photophysical Properties

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, the spectrum is dictated by the conjugated π-system of the pyridone ring.

The parent compound, 2(1H)-pyridinone, exhibits strong absorption bands corresponding to π→π* transitions. nist.gov The introduction of the N-trifluoroacetyl group, an electron-withdrawing moiety, is expected to modulate these transitions. It may cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima (λ_max) and alter the molar absorptivity (ε). The spectrum would likely feature a strong absorption band below 300 nm, characteristic of the pyridone chromophore. Weaker n→π* transitions associated with the lone pairs on the oxygen and nitrogen atoms may also be observed, often as a shoulder on the main absorption band.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

For this compound (C₇H₄F₃NO₂), the calculated molecular weight is approximately 191.02 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high precision.

Under electron ionization (EI), the following fragmentation pathways are expected:

Molecular Ion (M⁺): A peak at m/z ≈ 191 corresponding to the intact molecule.

Loss of Trifluoroacetyl Radical: A primary fragmentation would be the cleavage of the N-C bond, leading to the loss of the •COCF₃ group, resulting in a fragment corresponding to the 2-pyridone cation at m/z ≈ 95.

Loss of CF₃ Radical: Another likely fragmentation is the loss of the trifluoromethyl radical (•CF₃, mass 69), leading to a fragment ion at m/z ≈ 122.

Pyridone Ring Fragmentation: Subsequent fragmentation of the pyridone ring (e.g., loss of CO) could lead to smaller fragment ions, similar to those observed in the mass spectrum of pyridine. nist.gov

X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise measurements of bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound itself is not publicly available, analysis of closely related structures, such as 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one, provides significant insight. nih.gov From such data, we can predict several key features for the solid-state architecture of this compound:

Planarity: The pyridone ring is expected to be essentially planar.

Conformation: The trifluoroacetyl group may be twisted out of the plane of the pyridone ring to minimize steric hindrance. The torsion angle between the ring and the acyl group would be a key structural parameter.

Bond Lengths: The C2=O bond will exhibit characteristic double bond character (~1.23 Å), while the N1-C2 bond will have partial double bond character due to amide resonance (~1.38 Å). The N1-C(O)CF₃ bond will be a single bond (~1.41 Å). nih.gov

Intermolecular Interactions: In the crystal lattice, molecules are likely to pack in arrangements stabilized by weak C-H···O or C-H···F hydrogen bonds and potentially π-π stacking interactions between the pyridone rings of adjacent molecules. The absence of a traditional hydrogen bond donor (like N-H) means that these weaker interactions will govern the crystal packing.

Electrochemical Methods for Redox Behavior and Radical Processes

Electrochemical methods are pivotal in elucidating the redox characteristics of this compound and understanding its propensity to engage in radical processes. While direct electrochemical studies on this compound are not extensively documented in the reviewed literature, significant insights can be drawn from the analysis of closely related trifluoroacetylpyridinium salts. These salts serve as valuable models for comprehending the electrochemical reduction of the N-trifluoroacetyl moiety, which is central to the chemical reactivity of the target compound.

Cyclic voltammetry (CV) has been a primary tool for investigating the electrochemical behavior of trifluoroacetylpyridinium salts. ucl.ac.uk These studies reveal that the salts typically undergo a single, irreversible reduction process within the accessible solvent window. This reduction is associated with the cleavage of the N-COCF₃ bond, leading to the formation of a trifluoroacetyl radical and a pyridine derivative. The generation of such radical intermediates is a key aspect of the compound's utility in synthetic chemistry, particularly in trifluoromethylation reactions. ucl.ac.uk

The electrochemical properties, including the reduction potential, are sensitive to the substitution pattern on the pyridinium (B92312) ring. For instance, electron-withdrawing or electron-donating groups can modulate the ease of reduction and the stability of the resulting radical species. Research on various substituted trifluoroacetylpyridinium salts has demonstrated that substituents can also influence the subsequent electrochemical events, such as the passivation of the electrode surface. ucl.ac.uk Passivation, the formation of an insulating layer on the electrode, can occur following the initial reduction, hindering further electron transfer. This phenomenon was observed for trifluoroacetyl-2-iodopyridinium, which exhibited an onset reduction at -1.16 V and a peak reduction at -1.67 V, after which the electrode surface became passivated. ucl.ac.uk In contrast, trifluoroacetyl-2-methylpyridinium did not cause significant passivation, indicating that the substituent's nature plays a critical role in the electrode process. ucl.ac.uk

The formation of films on carbon-based electrodes upon the reduction of trifluoroacetylpyridinium salts with electron-withdrawing substituents has also been reported. ucl.ac.uk These films are thought to arise from the reactions of the electrochemically generated radical species. The study of these films provides further insight into the fate of the radicals produced upon electron transfer.

While the electrochemical trifluoromethylation of 2-pyridones has been explored using reagents like the Langlois reagent, this process involves the C-H functionalization of the pyridone ring rather than the electrochemistry of an N-trifluoroacetylated pyridone. rsc.org Nevertheless, it underscores the relevance of electrochemical techniques in modifying pyridone-containing structures.

The detailed research findings on related trifluoroacetylpyridinium salts are summarized in the table below, offering a valuable reference for predicting the electrochemical behavior of this compound. It is anticipated that this compound would also display a reductive cleavage of the N-COCF₃ bond to generate radical species, with the specific reduction potential being influenced by the pyridin-2-one ring system.

Table 1. Electrochemical Data for Related Trifluoroacetylpyridinium Salts
CompoundOnset Reduction Potential (V)Peak Reduction Potential (V)Notes
Trifluoroacetyl-2-iodopyridinium-1.16-1.67Causes electrode passivation after the first scan. ucl.ac.uk
Trifluoroacetyl-2-methylpyridiniumNot ReportedNot ReportedDid not cause passivation of the electrode surface. ucl.ac.uk

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, TD-DFT, Ab Initio) for Electronic Structure and Stability

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of 1-(Trifluoroacetyl)pyridin-2(1H)-one. Methods such as Density Functional Theory (DFT) are widely employed for their balance of accuracy and computational cost, making them suitable for optimizing molecular geometries and calculating vibrational frequencies. scirp.orguctm.edu For instance, the B3LYP functional combined with a basis set like 6-31+G(d,p) is a common choice for such investigations on heterocyclic compounds. scirp.orgnih.gov

These calculations can determine key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. nih.gov Furthermore, DFT is used to assess the relative stability of different potential isomers or tautomers by comparing their total electronic energies. scirp.orgnih.gov For related pyridine (B92270) derivatives, computational studies have successfully assigned characteristic absorption bands and evaluated stability, showing good agreement with experimental data. nih.govmdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. This method is crucial for understanding the electronic transitions that give rise to a molecule's UV-Visible absorption spectrum. researchgate.netresearchgate.net By calculating the energies of these transitions and their corresponding oscillator strengths, TD-DFT can predict the absorption maxima (λmax) and provide insights into the nature of the electronic excitations, such as n→π* or π→π* transitions. researchgate.net

Computational MethodBasis SetCalculated PropertiesTypical Application
DFT (e.g., B3LYP, M06-2X)6-31G(d,p), 6-311++G(2d,2p)Optimized Geometry, Vibrational Frequencies, Total EnergyStructural determination and stability analysis
TD-DFT6-31G(d,p), AUG-CC-PVTZExcitation Energies, Oscillator Strengths, UV-Vis SpectraPrediction of electronic spectra
Ab Initio (e.g., MP2, CCSD(T))cc-pVTZ, aug-cc-pVDZHigh-accuracy Energy, Electron Correlation EffectsBenchmarking and high-precision stability studies

Mechanistic Elucidation through Computational Reaction Pathway Modeling

Understanding the reactivity of this compound requires detailed knowledge of the potential chemical reactions it can undergo. Computational reaction pathway modeling is an essential tool for this purpose, allowing for the exploration of complex potential energy surfaces (PES) that govern chemical transformations. ethz.ch These methods are used to identify all relevant intermediates, transition states (TS), and elementary reaction steps. ethz.charxiv.org

By calculating the Gibbs free energies of reactants, intermediates, transition states, and products, a simplified energy profile for a proposed reaction can be constructed. nih.gov This profile reveals the activation energy barriers for each step, providing a quantitative measure of the reaction kinetics. For complex reactions, automated algorithms can systematically explore the PES to uncover unexpected or novel reaction pathways that might lead to side products. arxiv.org Such computational investigations are critical for rationalizing reaction outcomes and designing more efficient synthetic routes.

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state structure and macroscopic properties of this compound are governed by a network of non-covalent interactions. Computational methods are indispensable for identifying and quantifying these subtle forces. In molecules containing aromatic rings and electronegative atoms, interactions such as hydrogen bonds and π-π stacking play a crucial role. nih.govmdpi.com

For a molecule like this compound, potential interactions include C—H⋯O and C—H⋯F hydrogen bonds involving the pyridinone ring and the trifluoroacetyl group. Additionally, π-π stacking between the pyridine rings of adjacent molecules can contribute significantly to crystal packing. mdpi.comnih.gov

Interaction TypePotential Donor/Acceptor GroupsSignificanceAnalytical Technique
Hydrogen BondingC-H (ring) as donor; C=O, C-F as acceptorsStabilizes crystal packing and influences conformationDFT, QTAIM, Hirshfeld Surface Analysis
π-π StackingPyridinone ringsContributes to the formation of layered structuresDFT, NCI Analysis, X-ray Diffraction
Intramolecular InteractionsS⋯N chalcogen bond in related hydrazonesDefines molecular conformationDFT, X-ray Diffraction

Prediction of Spectroscopic Properties

Computational chemistry plays a vital predictive role in spectroscopy. Theoretical calculations of spectroscopic properties are routinely used to aid in the interpretation of experimental data and to confirm molecular structures. For this compound, DFT calculations can predict its vibrational spectrum (Infrared and Raman). By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which, after appropriate scaling, can be compared directly with experimental results to assign specific vibrational modes to observed spectral bands. nih.gov

Similarly, as mentioned in section 6.1, TD-DFT is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.netresearchgate.net The calculations provide information on the wavelength of maximum absorption (λmax) and the intensity of the transition (oscillator strength), which are crucial for characterizing the chromophoric parts of the molecule. researchgate.net The accuracy of these predictions allows for a detailed understanding of how the electronic structure of the molecule dictates its interaction with light.

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds, such as the C-N bond connecting the trifluoroacetyl group to the pyridinone ring in this compound, can exist in multiple conformations. libretexts.org Conformational analysis is the study of the energies of these different spatial arrangements and the barriers to interconversion between them. libretexts.org

Computational methods can map the potential energy landscape by systematically rotating the dihedral angle of interest and calculating the energy at each step. nih.gov This process generates a conformational energy profile that identifies the most stable conformers (energy minima) and the transition states that separate them (energy maxima). nih.gov For more complex molecules, methods like molecular dynamics (MD) simulations can be used to explore the conformational space more broadly and construct a free-energy landscape, which provides a statistical view of the probability of finding the molecule in different conformational states at a given temperature. nih.govnih.govresearchgate.net

Charge Distribution and Frontier Molecular Orbital Analysis

The chemical reactivity of this compound can be rationalized by analyzing its electronic properties, specifically the charge distribution and the nature of its frontier molecular orbitals (FMOs). youtube.com Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of electron density distribution, revealing atomic charges and identifying significant intramolecular charge transfer interactions that contribute to molecular stability. uctm.edursc.org

Molecular Electrostatic Potential (MEP) maps are another useful tool, which visualize the electrostatic potential on the electron density surface. nih.govrsc.org These maps highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites susceptible to attack by reagents.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. scirp.orgresearchgate.net Analysis of the spatial distribution of the HOMO and LUMO densities reveals the specific atoms or regions of the molecule that are most involved in these electron-donating and accepting processes. researchgate.netresearchgate.net

Applications in Advanced Organic Synthesis Methodologies

1-(Trifluoroacetyl)pyridin-2(1H)-one as a Versatile Building Block

This compound serves as a highly reactive and versatile building block in organic synthesis, primarily due to the presence of the electron-withdrawing trifluoroacetyl group. This functional group significantly activates the pyridinone ring, making it susceptible to a variety of chemical transformations. Its utility is pronounced in the construction of complex molecular architectures, particularly those incorporating fluorine atoms, which are of significant interest in medicinal and agrochemical research.

The reactivity of the compound allows it to participate in various reactions, including cycloadditions and nucleophilic substitutions, providing access to a diverse range of heterocyclic structures. The trifluoroacetyl group can also be cleaved under specific conditions, revealing other functional groups for further synthetic manipulations. This adaptability makes this compound a valuable precursor for the synthesis of substituted pyridines and other nitrogen-containing heterocycles that are otherwise challenging to prepare.

Contributions to the Development of Novel Trifluoromethylation Reactions

The demand for novel and efficient trifluoromethylation methods in organic synthesis is driven by the unique and often beneficial properties that the trifluoromethyl (CF3) group imparts to organic molecules. This compound and its related pyridinium (B92312) salts have emerged as significant contributors in this area, acting as effective sources of the trifluoromethyl radical.

Research has demonstrated that trifluoroacetylpyridinium salts, synthesized from trifluoroacetic anhydride (B1165640) and pyridine (B92270), can generate trifluoromethyl radicals under electrochemical conditions. ucl.ac.uk This approach offers a milder and potentially "greener" alternative to traditional methods that often rely on harsh reagents and conditions. The electrochemical reduction of these salts has been successfully applied to the oxytrifluoromethylation of styrenes, yielding trifluorophenylpropanone derivatives. ucl.ac.uk This method represents a significant advancement in the field, providing a more accessible route to valuable trifluoromethylated compounds.

The table below summarizes the key aspects of this novel trifluoromethylation reaction.

FeatureDescriptionReference
Reagent Trifluoroacetylpyridinium salts ucl.ac.uk
Radical Source Trifluoromethyl radical (•CF3) ucl.ac.uk
Method Electrosynthesis (electrochemical reduction) ucl.ac.uk
Application Oxytrifluoromethylation of styrenes ucl.ac.uk
Advantages Use of cheaper starting materials, milder reaction conditions ucl.ac.uk

Use in the Synthesis of Complex Fluorinated Heterocyclic Scaffolds

Fluorinated heterocycles are a cornerstone in modern medicinal chemistry and agrochemistry due to the profound effects of fluorine on molecular properties such as metabolic stability, lipophilicity, and binding affinity. nih.gove-bookshelf.de this compound is a key reagent in the synthesis of these complex structures.

Its activated nature facilitates its use in cycloaddition reactions, which are powerful tools for the construction of diverse heterocyclic rings. nih.gov The presence of the trifluoromethyl group not only influences the reactivity of the molecule but is also incorporated into the final product, directly leading to fluorinated scaffolds. The versatility of this building block allows for the synthesis of a wide array of fluorinated pyridines, pyrazoles, pyrimidines, and other fused heterocyclic systems. researchgate.netnyu.edu These scaffolds are often difficult to access through direct fluorination techniques, highlighting the importance of building block approaches.

The following table outlines the types of fluorinated heterocyclic scaffolds that can be synthesized using methodologies involving fluorinated building blocks like this compound.

Heterocyclic ScaffoldSynthetic ApproachKey Feature
Fluorinated PyridinesCyclocondensation/CycloadditionIntroduction of CF3 group to the pyridine ring
Fluorinated PyrazolesHeterocyclization of fluorinated precursorsConstruction of the five-membered ring
Fluorinated PyrimidinesCyclization of fluorinated enaminonesBuilding the six-membered diazine ring
Fluorinated Thiophenes[4+2]-cycloaddition reactionsFormation of sulfur-containing heterocycles nih.gov

Utility in Electrosynthetic Transformations

Electrosynthesis is gaining traction as a sustainable and efficient tool in organic chemistry. This compound and its corresponding pyridinium salts are well-suited for electrosynthetic applications. Cyclic voltammetry studies have shown that trifluoroacetylpyridinium salts undergo a single, clean reduction process, making them excellent candidates for controlled electrochemical reactions. ucl.ac.uk

ParameterObservationImplicationReference
Cyclic Voltammetry Single reduction process within the solvent windowGood candidate for controlled electrosynthesis ucl.ac.uk
Radical Generation Formation of trifluoromethyl radicals upon reductionEnables trifluoromethylation reactions ucl.ac.uk
Film Formation Formation of pyridine-based films on carbon electrodesPotential for new electrode modification techniques ucl.ac.uk
Application Electrosynthetic oxytrifluoromethylation of styrenesA "greener" route to trifluoromethylated compounds ucl.ac.uk

Reagent in Asymmetric Catalysis and Stereoselective Synthesis (e.g., in autocatalytic reactions)

While direct applications of this compound in asymmetric catalysis are an emerging area of research, its potential lies in its ability to act as a precursor to chiral fluorinated molecules and ligands. The development of chiral pyridine-based ligands is a significant area of focus in asymmetric catalysis, with applications in reactions like asymmetric hydrogenation.

The synthesis of enantiomerically pure fluorinated heterocyclic compounds is of high importance, and the use of chiral catalysts in reactions involving fluorinated building blocks is a key strategy. For instance, chiral phosphoric acid catalysts have been employed in the atroposelective synthesis of N-aryl 1,2,4-triazoles, demonstrating the potential for controlling stereochemistry in the synthesis of complex heterocycles. nih.gov

The trifluoroacetyl group in this compound can influence the stereochemical outcome of reactions by modifying the electronic and steric properties of intermediates and transition states. Future research may focus on the development of chiral variants of this reagent or its use in combination with chiral catalysts to achieve high levels of stereocontrol in the synthesis of complex fluorinated molecules.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

Future research will likely prioritize the development of more efficient and environmentally benign methods for synthesizing 1-(Trifluoroacetyl)pyridin-2(1H)-one and its analogs. Current synthetic strategies can often be improved in terms of atom economy, waste reduction, and the use of milder reaction conditions.

Key areas for development include:

Catalytic Systems: Investigating novel catalysts, such as recyclable iron(III) trifluoroacetate (B77799) or trifluoromethanesulfonate, could lead to solvent-free, one-pot synthesis protocols. researchgate.net The use of pyridinium (B92312) triflate under microwave conditions has also shown promise for synthesizing related dihydropyrimidin-2(1H)-ones, suggesting a potential route for greener synthesis. researchgate.net

Sustainable Feedstocks: Exploring the use of biomass-derived starting materials, such as furfural (B47365), for the synthesis of the pyridine (B92270) core could significantly reduce the reliance on fossil resources. nih.gov Strategies that enable the sustainable production of N-heterocycles are crucial for creating economically and ecologically improved chemical processes. nih.govnih.gov

Synthetic StrategyPotential AdvantageRelated Research
Recyclable Lewis Acid CatalystsSolvent-free conditions, catalyst recyclingSynthesis of dihydropyrimidinones researchgate.net
Microwave-Assisted SynthesisReduced reaction times, easy work-upPyridinium triflate mediated synthesis researchgate.net
Biomass-Derived PrecursorsReduced reliance on fossil fuels, sustainabilitySynthesis of piperidines from furfural nih.gov
One-Pot Multicomponent ReactionsIncreased efficiency, reduced wasteGroebke–Blackburn–Bienaymé Reaction mdpi.com

Exploration of Novel Reactivity Modes and Mechanistic Pathways

Understanding the fundamental reactivity of this compound is essential for unlocking its full synthetic potential. The interplay between the electron-withdrawing trifluoroacetyl group and the pyridinone ring is expected to result in unique chemical behaviors.

Future investigations should focus on:

Photochemical Reactions: The trifluoroacetyl moiety may facilitate photoinduced reactions. Studies on related compounds have shown that acylated pyridine N-oxides can form photoactive electron donor-acceptor (EDA) complexes, potentially eliminating the need for transition-metal catalysts in certain transformations. nih.gov

Single-Electron Transfer (SET) Processes: The trifluoroacetyl group is a key motif in molecules that undergo SET processes. researchgate.net Exploring the potential of this compound to act as a precursor for trifluoroacetyl radicals could lead to novel C-C bond-forming reactions.

Mechanistic Insights: Detailed mechanistic studies are crucial. For instance, the influence of the pyridine moiety on reaction mechanisms has been shown to be profound, with conjugation and electrophilicity promoting the formation of photoactive complexes. nih.gov A deeper understanding of the reaction pathways will enable more precise control over product selectivity and yield.

Expansion of Derivatization Strategies for Advanced Molecular Design

Derivatization is a powerful technique for modifying a core structure to fine-tune its properties for specific applications, such as in drug discovery or materials science. greyhoundchrom.commdpi-res.com Expanding the derivatization strategies for this compound will be a critical area of future research.

Key opportunities include:

Structure-Activity Relationship (SAR) Studies: Systematic derivatization of the pyridinone ring will allow for comprehensive SAR studies. For example, the introduction of different functional groups, as seen in the development of SARS-CoV-2 main protease inhibitors, can dramatically alter biological activity. acs.org

Bioisosteric Replacement: The 1,2,3-triazole scaffold, a known bioisostere of the trans amide, could be incorporated into derivatives to enhance metabolic stability and resistance to enzymatic cleavage. mdpi.com

Fluorine Substitution Patterns: The position of fluorine atoms can significantly impact a molecule's potency and pharmacokinetic profile. acs.org Exploring analogs of this compound with varied fluorination patterns on the pyridinone ring could lead to the discovery of molecules with optimized properties.

Derivatization ApproachGoalExample Application
Systematic FunctionalizationStructure-Activity Relationship (SAR) analysisDevelopment of protease inhibitors acs.org
Incorporation of BioisosteresImproved metabolic stability1,2,3-Triazole scaffolds in bioactive molecules mdpi.com
Varied FluorinationOptimization of biological and physical propertiesFine-tuning antiviral potency acs.org
Attachment of Fluorescent MarkersEnabling detection in analytical or biological systemsLabeling of proteins and amines greyhoundchrom.com

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental validation provides a powerful paradigm for the rational design of new molecules and reactions. nih.gov This integrated approach can accelerate discovery and provide deep insights into molecular behavior.

Future research should leverage:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the energy landscapes for bond rotations, reaction pathways, and the stability of different conformations, guiding experimental efforts. mdpi.com

Molecular Docking: For applications in drug discovery, molecular docking studies can predict the binding affinity and orientation of this compound derivatives within the active site of a target protein. nih.gov This allows for the structure-based design of more potent inhibitors.

Spectroscopic and Crystallographic Analysis: The synthesis of novel derivatives should be coupled with extensive characterization using techniques like Nuclear Magnetic Resonance (NMR) and single-crystal X-ray diffraction. mdpi.com This experimental data is crucial for validating computational models and confirming molecular structures. The combination of experimental and computational studies has been effectively used to understand pyridine interactions within covalent-organic frameworks. nih.govresearchgate.net

Potential for Material Science Applications Based on Unique Chemical Features

The unique electronic and structural features of fluorinated pyridine derivatives suggest potential applications in material science. Perfluoropyridine, for example, has been utilized in the synthesis of advanced fluorinated polymers and network materials. researchgate.net

Areas for future exploration include:

Polymer Synthesis: The reactivity of the this compound core could be exploited to incorporate it as a monomer into novel polymers. The trifluoroacetyl group would likely impart distinct properties, such as thermal stability and altered solubility, to the resulting materials.

Functional Materials: The electron-withdrawing nature of the trifluoroacetyl group could make derivatives of this compound suitable for applications in organic electronics, such as in the design of n-type semiconductors.

Covalent-Organic Frameworks (COFs): Pyridine-containing linkers are used in the construction of COFs. The specific functionalities of this compound could be used to design new frameworks with tailored pore environments and enhanced stability. researchgate.net

Q & A

Q. What are the established synthetic routes for 1-(Trifluoroacetyl)pyridin-2(1H)-one, and how do reaction conditions influence yield?

The synthesis of pyridin-2(1H)-one derivatives typically involves multi-step reactions, including cyclization and functional group modifications. For example, trifluoroacetyl-containing analogs may require condensation reactions between activated pyridinone intermediates and trifluoroacetylating agents (e.g., trifluoroacetic anhydride). Reaction parameters such as solvent polarity, temperature, and catalyst selection critically impact yields. In a study of analogous compounds, yields ranged from 19% to 67% depending on substituent compatibility and purification methods (e.g., column chromatography or crystallization) .

Method Key Steps Yield Reference
CondensationTrifluoroacetylation of pyridinone intermediate23–36%
CyclizationRing closure via acid catalysis19–67%

Q. How can structural characterization of this compound be reliably performed?

Structural confirmation relies on spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR are essential for verifying the trifluoroacetyl group and pyridinone ring. For instance, the 19F^{19}\text{F} NMR signal for CF3_3 typically appears at ~-70 ppm .
  • X-ray Crystallography : Single-crystal analysis provides definitive bond-length and angle data, resolving ambiguities in tautomeric forms (e.g., lactam vs. lactim) .
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. What strategies can mitigate low solubility of this compound in biological assays?

Low solubility, a common limitation for fluorinated heterocycles, can be addressed via:

  • Structural Modifications : Introducing polar groups (e.g., hydroxyl, amine) at non-critical positions to enhance hydrophilicity without compromising activity .
  • Formulation Adjustments : Use of co-solvents (DMSO/PEG mixtures) or nanoemulsion systems to improve bioavailability .
  • Prodrug Design : Masking the trifluoroacetyl group with enzymatically cleavable moieties (e.g., ester prodrugs) .

Q. How do conflicting in vitro vs. in vivo efficacy data for pyridin-2(1H)-one derivatives arise, and how can they be resolved?

Discrepancies often stem from metabolic instability or off-target effects. For example:

  • Metabolic Profiling : LC-MS/MS can identify metabolites that deactivate the compound in vivo .
  • Target Engagement Studies : Use CRISPR-engineered cell lines to validate on-target effects in complex biological systems .
  • Species-Specific Differences : Cross-testing in humanized animal models reduces translational gaps .

Q. What computational approaches are suitable for predicting the bioactivity of this compound derivatives?

  • Docking Studies : Molecular docking into target proteins (e.g., DPP-4 or HIV reverse transcriptase) identifies key binding interactions. Pyridinone hybrids have shown strong affinity for hydrophobic pockets in enzyme active sites .
  • QSAR Modeling : Quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors predict pharmacokinetic properties .

Methodological Considerations

Q. How can researchers optimize reaction conditions for scaling up pyridin-2(1H)-one synthesis?

  • Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions in exothermic steps (e.g., trifluoroacetylation) .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) enhance regioselectivity in cross-coupling reactions .

Q. What are the best practices for assessing acute toxicity in preclinical studies?

  • Rodent Models : Administer escalating doses (10–100 mg/kg) to Sprague-Dawley rats, monitoring weight loss, organ histopathology, and serum biomarkers (ALT, creatinine) over 14 days .
  • In Silico Tools : Tools like ProTox-II predict hepatotoxicity and nephrotoxicity based on structural alerts (e.g., reactive trifluoroacetyl metabolites) .

Future Research Directions

Q. What unexplored therapeutic applications exist for this compound derivatives?

Emerging areas include:

  • Neuroprotection : Analogues with improved blood-brain barrier penetration could target neurodegenerative pathways (e.g., amyloid-beta aggregation) .
  • Anticancer Activity : Screening against kinase libraries (e.g., EGFR mutants) may reveal selective inhibitors .

Q. How can enantioselective synthesis of chiral pyridin-2(1H)-one derivatives be achieved?

  • Chiral Auxiliaries : Use of Evans oxazolidinones or Sharpless epoxidation to control stereochemistry during cyclization .
  • Asymmetric Catalysis : Rhodium-catalyzed hydrogenation or organocatalytic methods (e.g., proline derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.